molecular formula C10H18N4O2 B15301650 Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Katalognummer: B15301650
Molekulargewicht: 226.28 g/mol
InChI-Schlüssel: PVBIVGMGCYJHOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is a synthetic organic compound that features a triazole ring, a propylamino group, and a methyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Propylamino Group: The propylamino group can be introduced via nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a building block for drug development.

    Biology: Study of its effects on biological systems and potential therapeutic applications.

    Materials Science: Use in the synthesis of novel materials with unique properties.

    Pharmaceuticals: Investigation of its pharmacological properties and potential as a drug candidate.

Wirkmechanismus

The mechanism of action of Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)butanoate: Similar structure with a butanoate group instead of a propanoate group.

    Ethyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H18N4O2

Molekulargewicht

226.28 g/mol

IUPAC-Name

methyl 2-methyl-2-(propylamino)-3-(1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C10H18N4O2/c1-4-5-12-10(2,9(15)16-3)6-14-8-11-7-13-14/h7-8,12H,4-6H2,1-3H3

InChI-Schlüssel

PVBIVGMGCYJHOM-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(C)(CN1C=NC=N1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.